(3R,4S)-3-FLUOROOXAN-4-OL

Description

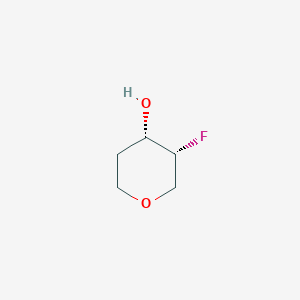

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-fluorooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXRZCAECMOKSR-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of (3R,4S)-3-FLUOROOXAN-4-OL

Executive Summary: (3R,4S)-3-fluorooxan-4-ol is a stereochemically defined fluorinated saturated heterocycle. Publicly available experimental data on this specific molecule is scarce, indicating it is not a common commercially available compound. This guide, therefore, provides a predictive overview of its chemical and physical properties based on established principles of organic chemistry, stereoelectronic effects imparted by fluorine, and data from analogous structures. The strategic placement of fluorine can significantly influence molecular conformation, pKa, metabolic stability, and binding interactions, making fluorinated heterocycles like this one of potential interest to researchers in medicinal chemistry and drug discovery.[1][2] This document synthesizes structural analysis, predicted spectroscopic signatures, potential synthetic routes, and postulated reactivity to serve as a foundational resource for scientists considering this molecule for further investigation.

Introduction to Fluorinated Saturated Heterocycles

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3][4] Its unique properties—high electronegativity, small steric footprint similar to hydrogen, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's profile.[5][6] Introducing fluorine can modulate the pKa of nearby functional groups, block sites of metabolic oxidation, increase binding affinity, and alter membrane permeability.[2][7] In the context of a saturated ring system like oxane (tetrahydropyran), fluorine's influence extends to profound stereoelectronic effects that dictate the molecule's three-dimensional shape, a critical factor for biological activity.[8][9] This guide focuses on the trans-configured vicinal fluoroalcohol, this compound, to extrapolate its likely chemical behavior and characteristics.

Structural and Conformational Analysis

The structure of this compound features an oxane ring, which preferentially adopts a low-energy chair conformation. The key to understanding its properties lies in the orientation of the fluorine and hydroxyl substituents.

2.1 Conformational Preferences

The oxane ring can exist in two primary chair conformations. For a (3R,4S) trans substitution pattern, the substituents can be either diaxial or diequatorial.

-

Diequatorial Conformer: Generally, bulky substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). In this case, both the fluorine and hydroxyl groups would occupy equatorial positions, leading to what is typically the most stable conformation.

-

Diaxial Conformer: While sterically less favored, this conformation may be influenced by stereoelectronic effects. Specifically, hyperconjugative interactions, such as the gauche effect between the electronegative fluorine and the ring oxygen, can stabilize certain arrangements.[9][10] The interaction involves the donation of electron density from a C-H or C-C bonding orbital into an adjacent anti-periplanar C-F antibonding orbital (σ → σ*).[8] However, for most substituted cyclohexanes and heterocycles, the energetic penalty of placing groups in axial positions outweighs these stabilizing effects.

Therefore, this compound is predicted to exist predominantly in the diequatorial conformation.

Caption: Conformational equilibrium of this compound.

Predicted Physicochemical Properties

Quantitative properties can be estimated using computational models and by analogy to similar structures.

| Property | Predicted Value / Characteristic | Rationale / Reference Analog |

| Molecular Formula | C₅H₉FO₂ | Based on the chemical structure. |

| Molecular Weight | ~120.12 g/mol | Sum of atomic weights. |

| Appearance | Colorless liquid or low-melting solid. | Similar small-molecule alcohols and ethers (e.g., 3-hydroxytetrahydrofuran).[11] |

| Solubility | Soluble in water and polar organic solvents (Ethanol, Methanol, DMSO). | The hydroxyl group and ring oxygen allow for hydrogen bonding with protic solvents. |

| LogP (octanol/water) | -0.5 to 0.5 | The hydroxyl group decreases lipophilicity, while the fluorine slightly increases it. The net effect is a relatively polar molecule.[4] |

| pKa (of OH group) | ~14-15 | The electron-withdrawing fluorine atom on the adjacent carbon (C3) will lower the pKa of the C4-hydroxyl group slightly compared to a non-fluorinated analog (~16-17) via a negative inductive effect.[5] |

| Boiling Point | 160-190 °C (at atmospheric pressure) | Expected to be higher than non-hydroxylated oxanes due to hydrogen bonding. |

| Melting Point | < 25 °C | Likely a liquid at room temperature, but difficult to predict accurately without experimental data. |

Predicted Spectroscopic Signatures

The presence of fluorine dramatically influences NMR spectra, providing clear diagnostic signals.

-

¹H NMR:

-

H-3 Proton: The proton attached to the fluorine-bearing carbon (C3) will appear as a doublet of doublets (or more complex multiplet) with a large one-bond coupling to fluorine (¹J_HF) of approximately 45-50 Hz. Its chemical shift would be downfield, likely in the 4.5-5.0 ppm range.

-

H-4 Proton: The proton on the hydroxyl-bearing carbon (C4) will also be downfield (~3.5-4.0 ppm) and will show vicinal couplings (³J_HH) to adjacent protons.

-

Other Ring Protons: Protons on C2, C5, and C6 will appear in the typical oxane region (3.0-4.0 ppm for those adjacent to oxygen, 1.5-2.5 ppm for C5).

-

-

¹³C NMR:

-

C-3 Carbon: Will exhibit a very large one-bond C-F coupling (¹J_CF) of ~170-190 Hz. Its chemical shift will be significantly affected by the fluorine, appearing around 85-95 ppm.

-

C-2 and C-4 Carbons: Will show smaller two-bond C-F couplings (²J_CF) of approximately 15-25 Hz.

-

-

¹⁹F NMR:

-

A single resonance is expected. Its chemical shift will depend on the solvent and environment but can be predicted to be in the range of -180 to -210 ppm (relative to CFCl₃). The signal will be split by couplings to adjacent protons.[12]

-

-

IR Spectroscopy:

-

O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

-

C-F Stretch: A strong, sharp absorption band in the 1000-1100 cm⁻¹ region.

-

C-O Stretch: Strong absorptions for the ether and alcohol C-O bonds, typically in the 1050-1150 cm⁻¹ range.

-

Proposed Synthetic Strategies

While no specific synthesis for this molecule is documented, plausible routes can be designed based on established methods for creating fluorinated heterocycles and vicinal fluoroalcohols.[13] A likely strategy would involve the stereoselective fluorination of a precursor alcohol or the opening of an epoxide.

Method: Electrophilic Fluorination of an Enol Ether Intermediate

This multi-step approach offers good potential for stereocontrol.

-

Preparation of Precursor: Start from a known tetrahydropyran derivative, such as tetrahydropyran-4-one.[14]

-

Formation of Enol Ether: Reaction of the ketone with a silylating agent (e.g., TMSCl) or an alcohol under acidic conditions would form a silyl enol ether or an alkyl enol ether at the C3-C4 position.

-

Electrophilic Fluorination: Treatment of the enol ether with an electrophilic fluorine source (e.g., Selectfluor®) would introduce the fluorine atom. The stereochemical outcome would depend on the directing influence of adjacent groups and reaction conditions.

-

Reduction and Stereocontrol: Reduction of the resulting α-fluoroketone with a stereoselective reducing agent (e.g., NaBH₄, L-Selectride®) would yield the desired trans-fluoroalcohol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group.

Caption: A proposed synthetic workflow for this compound.

Postulated Reactivity and Applications

6.1 Chemical Reactivity

-

Hydroxyl Group: The C4-OH group will undergo typical alcohol reactions:

-

Oxidation: Can be oxidized to the corresponding ketone (3-fluorooxan-4-one) using standard reagents (PCC, Swern, DMP).

-

Esterification/Etherification: Will react with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively. The nucleophilicity of the oxygen will be slightly reduced by the adjacent fluorine's inductive effect.

-

-

C-F Bond: The carbon-fluorine bond is exceptionally strong and generally unreactive, contributing to the molecule's overall stability. It is resistant to most nucleophilic substitution and will only undergo elimination under harsh basic conditions. This stability is a key reason for using fluorine to block metabolic pathways.[1]

6.2 Potential Applications in Drug Development

-

Metabolic Blocker: The robust C-F bond at C3 can prevent metabolic oxidation at that position, a common strategy to increase the half-life of a drug.[4]

-

Conformational Constraint: The stereoelectronic effects of the fluorine atom can lock the oxane ring into a preferred conformation, which can be exploited to optimize the presentation of other pharmacophoric features to a biological target.[9][10]

-

Modulation of pKa and H-Bonding: The electron-withdrawing nature of fluorine can fine-tune the acidity of the vicinal hydroxyl group, potentially altering its hydrogen bonding capabilities within a protein's active site. This can enhance binding affinity and selectivity.[2][5]

-

Scaffold for Bioisosteric Replacement: The fluorinated oxane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or other cyclic systems, offering a different vector space and physicochemical profile for lead optimization campaigns.

Conclusion

References

-

Garcias Morales, C., et al. (2024). Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Stereoelectronic effect. Available at: [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8357-8359. Available at: [Link]

-

ResearchGate. (2014). Fluorine in heterocyclic chemistry. Available at: [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

-

Aragoni, M. C., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(3), 83. Available at: [Link]

-

O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1637-1647. Available at: [Link]

-

Napolitano, H. B., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(3), 97. Available at: [Link]

-

Gill, T. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-13141. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

-

Semantic Scholar. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. Available at: [Link]

-

Wier, K., et al. (2025). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. Available at: [Link]

-

Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

-

PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Available at: [Link]

-

ResearchGate. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Available at: [Link]

-

Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Available at: [Link]

-

Jones, G. W., & Lian, L. Y. (2002). Intermolecular Overhauser effects in fluoroalcohol solutions of cyclo-alanylglycine. Journal of Peptide Research, 60(3), 153-162. Available at: [Link]

-

Isobe, M., et al. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 160-164. Available at: [Link]

-

Zhang, Y., et al. (2022). Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions. Green Chemistry, 24, 7889-7893. Available at: [Link]

-

PubChem. (n.d.). (3R,4S)-3-fluoro-3-methylpiperidin-4-ol. Available at: [Link]

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

Pharmaffiliates. (n.d.). (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-ol. Available at: [Link]

-

Bazhykova, K.B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). (2S,3S,4R)-4-bromo-2-fluoro-3-methylhexan-1-ol. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of (3R,4S)-3-Fluorooxan-4-ol

This guide provides an in-depth technical exploration of the methodologies employed in the definitive structural elucidation of (3R,4S)-3-fluorooxan-4-ol, a fluorinated oxane derivative of interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into carbohydrate-like structures can significantly modulate their biological activity, making precise structural confirmation an imperative step in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synergistic application of advanced analytical techniques to unravel the compound's constitution, configuration, and conformation.

Introduction: The Significance of Fluorinated Oxanes

Fluorinated carbohydrates and their mimics are a pivotal class of molecules in modern medicinal chemistry. The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a synthetically derived heterocyclic compound, represents a key scaffold in the design of novel therapeutic agents. Its structural elucidation is not merely an academic exercise but a critical component of quality control and a prerequisite for understanding its structure-activity relationships (SAR).

A Multi-pronged Approach to Structural Verification

The definitive assignment of the structure of this compound necessitates a multi-technique approach, where each analytical method provides a unique piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In certain cases, X-ray crystallography can provide the ultimate proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like this compound, a suite of NMR experiments is required to ascertain its constitution and stereochemistry. Recent advances in NMR spectroscopy have been instrumental in the structural and conformational analysis of fluorinated carbohydrates[1][2].

1. 1H NMR Spectroscopy:

The proton NMR spectrum provides initial insights into the number and connectivity of hydrogen atoms. Key expected features for this compound include:

-

Chemical Shifts: The presence of the electronegative fluorine and oxygen atoms will cause a downfield shift of adjacent protons. The proton attached to the same carbon as the fluorine (H3) and the proton on the carbon bearing the hydroxyl group (H4) are expected to resonate at lower fields.

-

Coupling Constants (J-coupling): The magnitude of the coupling constants between adjacent protons (3JHH) is crucial for determining the relative stereochemistry. In a chair conformation, axial-axial couplings are typically large (8-12 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Analysis of the coupling patterns of H3 and H4 will be critical in confirming the trans-diaxial or other arrangement of the fluorine and hydroxyl groups. The characterization of fluorinated sugars is aided by the presence of the fluorine atom, which leads to a characteristic downfield chemical shift of adjacent hydrogen atoms and by H-F coupling constants[3].

2. 13C NMR Spectroscopy:

The 13C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct carbon signals are expected. The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling (1JCF), typically in the range of 170-250 Hz, which is a definitive indicator of fluorination. The carbon bearing the hydroxyl group (C4) will also be shifted downfield.

3. 19F NMR Spectroscopy:

19F NMR is a highly sensitive technique that provides direct information about the fluorine environment. A single resonance is expected for this compound. The chemical shift of the fluorine atom can provide clues about its electronic environment. More importantly, the couplings to adjacent protons (2JHF and 3JHF) are invaluable for confirming the connectivity and stereochemistry. The multiplet structure in 19F NMR yields information about the fluorine's neighborhood, with spin-spin couplings transmitted through chemical bonds providing details about the immediate molecular environment[4].

4. 2D NMR Experiments:

Due to potential signal overlap in 1D spectra, 2D NMR experiments are indispensable for unambiguous assignments.

-

COSY (Correlation Spectroscopy): Establishes proton-proton correlations, allowing for the tracing of the spin systems within the oxane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of all carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the overall connectivity of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming the stereochemistry and preferred conformation of the oxane ring. For instance, a strong NOE between H3 and H5 would suggest a 1,3-diaxial relationship.

The ability to separate the 1H NMR spectra of different anomers of reducing sugars highlights the power of advanced NMR techniques in resolving complex spectra, a principle applicable to resolving overlapping signals in non-anomeric systems as well[5].

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

-

1H NMR: Acquire a standard 1D 1H NMR spectrum.

-

13C NMR: Acquire a proton-decoupled 13C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH2, and CH3 groups.

-

19F NMR: Acquire a proton-coupled 19F NMR spectrum.

-

2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra. Optimize acquisition and processing parameters to achieve good resolution and sensitivity.

-

Data Analysis: Integrate all spectra to assign all proton and carbon resonances and determine the coupling constants. Use the coupling constants and NOE data to establish the relative stereochemistry and preferred conformation.

Data Presentation: Expected NMR Data for this compound

| Nucleus | Technique | Expected Key Features |

| 1H | 1D NMR | Distinct signals for all 9 protons, with those on C3 and C4 shifted downfield. Characteristic JHH and JHF coupling patterns. |

| 13C | 1D NMR | Five distinct carbon signals. C3 will show a large 1JCF coupling. |

| 19F | 1D NMR | A single resonance with couplings to adjacent protons. |

| 1H-1H | COSY | Correlations between adjacent protons, confirming the ring structure. |

| 1H-13C | HSQC | Correlation of each proton to its directly attached carbon. |

| 1H-13C | HMBC | Long-range correlations confirming the overall molecular framework. |

| 1H-1H | NOESY | Through-space correlations revealing the spatial arrangement of atoms. |

Visualization: NMR Workflow for Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. Advanced mass spectrometry techniques have become game-changers for the analysis of carbohydrates and their derivatives[6].

High-Resolution Mass Spectrometry (HRMS):

HRMS, for instance, using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is crucial for determining the accurate mass of the molecule. This allows for the unambiguous determination of the molecular formula (C5H9FO2 for this compound). Mass spectra of fluorocarbons are notably different from their hydrocarbon analogs, often showing characteristic fragmentation patterns[7].

Tandem Mass Spectrometry (MS/MS):

MS/MS experiments involve the selection of the molecular ion (or a protonated/sodiated adduct) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H2O), hydrogen fluoride (HF), and cleavage of the oxane ring.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

HRMS Analysis: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer. Acquire the spectrum in both positive and negative ion modes.

-

MS/MS Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Determine the accurate mass and deduce the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group. The broadening is due to hydrogen bonding.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm-1 corresponding to the stretching vibrations of the C-H bonds in the oxane ring.

-

C-O Stretch: Strong absorption bands in the region of 1000-1300 cm-1 due to the C-O stretching vibrations of the ether and alcohol functionalities.

-

C-F Stretch: A strong absorption band in the region of 1000-1400 cm-1, which is characteristic of the carbon-fluorine bond.

The study of hydrogen bonding interactions between fluorinated alcohols and other molecules using FTIR can provide insights into the intermolecular forces at play[8].

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure, including the absolute configuration.[9] This technique is considered the "gold standard" for structural elucidation. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which the atomic positions can be determined with high precision.[10]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of high quality from a suitable solvent or solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Structure Validation: Analyze the final structure for geometric reasonability and agreement with the experimental data.

Visualization: Integrated Structure Elucidation Pathway

Caption: An integrated pathway for structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. While NMR spectroscopy provides the most detailed information regarding the constitution, configuration, and conformation in solution, mass spectrometry and IR spectroscopy offer crucial corroborating evidence. For an unambiguous determination of the solid-state structure, X-ray crystallography remains the ultimate tool. By following the integrated workflow outlined in this guide, researchers and scientists can confidently and accurately characterize this and other novel fluorinated molecules, paving the way for their further investigation and application in drug discovery and development.

References

-

Gerken, M., & Pfrengle, F. (Year). NMR spectra of fluorinated carbohydrates. Carbohydrate Research, 327(1-2), 185-218. [Link]

-

Card, P. J., & Reddy, G. S. (Year). Fluorinated carbohydrates. 2. Selective fluorination of gluco- and mannopyranosides. Use of 2-D NMR for structural assignments. Scilit. [Link]

-

van der Veden, D., et al. (Year). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]

-

van der Veden, D., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14389–14399. [Link]

-

Gerken, M., & Pfrengle, F. (Year). NMR Spectra of Fluorinated Carbohydrates. ResearchGate. [Link]

-

Vaynberg, J., & Ng, L. M. (Year). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Applied Surface Science, 240(1-4), 251-260. [Link]

-

Ardá, A., et al. (Year). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

Get, A., et al. (Year). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 164(2), 258-267. [Link]

-

Golisade, A., et al. (Year). Anomerisation of fluorinated sugars by mutarotase studied by 19F NMR two-dimensional exchange spectroscopy. ePrints Soton. [Link]

-

Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16323–16333. [Link]

-

Fornaro, T., et al. (Year). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

-

Fornaro, T., et al. (2018). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 198, 239-247. [Link]

-

Vaynberg, J., & Ng, L. M. (Year). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. ResearchGate. [Link]

-

Laali, K. K. (Ed.). (2006). Fluorinated Carbohydrates. In Advances in Organic Synthesis (Vol. 2, pp. 381-429). Bentham Science Publishers LTD. [Link]

-

UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry. [Link]

-

Chem-space. (n.d.). 19Flourine NMR. Chem-space. [Link]

-

Mohler, F. L., et al. (Year). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 40(4), 291-297. [Link]

-

Shahravan, A., et al. (Year). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Reddy, J. S., & Babu, M. G. (2019). Total Synthesis of (3R, 4 S)‐4‐Hydroxylasiodiplodin via Ring Closing Metathesis Protocol. ChemistrySelect, 4(18), 5431-5434. [Link]

-

Both, P., et al. (Year). Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates. Chemical Reviews. [Link]

-

Deschamps, J. R. (Year). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 251-260. [Link]

-

Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. [Link]

-

Farrán, M. Á., et al. (2006). Structural characterization of alloxazine and substituted isoalloxazines: NMR and X-ray crystallography. ARKIVOC, 2007(4), 20-33. [Link]

-

Anzaldo, B., et al. (2018). X-ray structure analysis of symmetrically substituted 1,1′-diformylruthenocene. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1186-1189. [Link]

-

Urbanova, M., et al. (Year). (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism. Chirality. [Link]

-

Titi, A., et al. (Year). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3169. [Link]

Sources

- 1. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3R,4S)-3-Fluorooxan-4-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of (3R,4S)-3-fluorooxan-4-ol, a key fluorinated heterocyclic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, and potential applications, particularly as a building block in medicinal chemistry.

Core Identifiers and Chemical Properties

This compound, also known as (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol, is a chiral, fluorinated derivative of tetrahydropyran. The strategic introduction of a fluorine atom and a hydroxyl group with a specific stereochemistry makes it a valuable synthon for creating complex molecules with potential biological activity.

| Identifier | Value | Source |

| CAS Number | 1932230-57-3 | [1] |

| Molecular Formula | C₅H₉FO₂ | [2] |

| Molecular Weight | 120.12 g/mol | [2] |

| Synonyms | (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-ol | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound: The Fluoro-Prins Cyclization

The synthesis of fluorinated tetrahydropyrans such as this compound can be approached through various modern organic synthesis methodologies. A particularly relevant and efficient method is the fluoro-Prins cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, where a fluoride source is used to trap the resulting carbocation intermediate.

Mechanistic Insight into the Fluoro-Prins Cyclization

The fluoro-Prins reaction is initiated by the activation of an aldehyde by a Lewis or Brønsted acid. This is followed by the nucleophilic attack of the alkene moiety of a homoallylic alcohol to form an oxocarbenium ion. Subsequent intramolecular cyclization generates a tetrahydropyranyl cation, which is then trapped by a fluoride ion to yield the desired 4-fluorotetrahydropyran.

Caption: Generalized workflow of the fluoro-Prins cyclization for the synthesis of 4-fluorotetrahydropyrans.

A Proven Experimental Protocol for Fluoro-Prins Cyclization

A highly effective and diastereoselective method for the synthesis of substituted 4-fluorotetrahydropyrans utilizes the DMPU/HF complex as a nucleophilic fluorination reagent. This reagent has been shown to provide higher yields and better diastereoselectivity compared to classical reagents like pyridine/HF.

General Procedure:

-

To a solution of the appropriate homoallylic alcohol (1 equivalent) and aldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a stoichiometric amount of BF₃·OEt₂ at room temperature.

-

Stir the reaction mixture for a designated period (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluorotetrahydropyran.

Note: This is a generalized protocol. The specific substrates, reaction times, and purification methods would need to be optimized for the synthesis of this compound to achieve the desired stereochemistry and yield.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Expected ¹H and ¹³C NMR Spectral Features

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring. The proton attached to the carbon bearing the fluorine atom will exhibit coupling to the fluorine, resulting in a doublet of doublets. The proton on the carbon with the hydroxyl group will also show characteristic couplings. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the oxane ring. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is a key diagnostic feature. The chemical shifts of the carbons will be influenced by the electronegativity of the attached oxygen and fluorine atoms.

Expected Mass Spectrometry Fragmentation

In a mass spectrometer, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for alcohols include the loss of a water molecule. Alpha-cleavage adjacent to the oxygen atom in the ring is also a likely fragmentation pathway.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility is highlighted by its role as a key intermediate in the preparation of a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which has applications in the treatment of cancer.

The incorporation of the fluorinated oxane moiety can significantly impact the pharmacological properties of a drug candidate. The fluorine atom can enhance metabolic stability, improve binding affinity to the target protein, and modulate the physicochemical properties such as lipophilicity and pKa. The specific stereochemistry of this compound is critical for ensuring the correct three-dimensional orientation of the final drug molecule for optimal interaction with its biological target.

Sources

Foreword: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of 3-Fluorooxan-4-ol Isomers

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile, including metabolic stability, lipophilicity, and binding affinity. When fluorine is incorporated into a constrained cyclic system like an oxane ring, it introduces profound stereoelectronic effects that dictate molecular conformation. Understanding these effects is not merely an academic exercise; it is critical for rational drug design. This guide provides a deep dive into the stereochemical intricacies of the 3-fluorooxan-4-ol scaffold, a building block of high interest for developing novel therapeutics.[1] We will explore the interplay of steric and stereoelectronic forces that govern the conformational landscape of its isomers and detail the analytical methodologies required for their unambiguous characterization.

Isomeric Landscape of 3-Fluorooxan-4-ol

The structure of 3-fluorooxan-4-ol contains two adjacent stereocenters at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

-

trans isomers: (3R, 4R)-3-fluorooxan-4-ol and (3S, 4S)-3-fluorooxan-4-ol.

-

cis isomers: (3R, 4S)-3-fluorooxan-4-ol and (3S, 4R)-3-fluorooxan-4-ol.

These diastereomeric pairs (cis vs. trans) exhibit distinct physical properties and, crucially, different three-dimensional shapes, which can lead to vastly different biological activities.[2][3][4] The relationship between these isomers is fundamental to understanding their behavior.

Caption: Stereoisomeric relationships of 3-fluorooxan-4-ol.

Conformational Analysis: A Battle of Steric and Stereoelectronic Effects

The oxane ring predominantly adopts a low-energy chair conformation. The stability of a given chair conformer is dictated by the orientation of its substituents (axial vs. equatorial). For 3-fluorooxan-4-ol, the analysis is non-trivial, involving a delicate balance between classic steric hindrance and more subtle, but powerful, stereoelectronic interactions.[5][6]

Steric Strain

As a general principle, substituents prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial groups (typically hydrogens). The relative steric bulk (A-value) of fluorine (approx. 0.25 kcal/mol) and hydroxyl (approx. 0.9 kcal/mol) groups suggests that the hydroxyl group has a stronger preference for the equatorial position. However, stereoelectronic effects can override these steric preferences.

The Gauche Effect

When two electronegative substituents are on adjacent carbons (a vicinal relationship, as in C3-F and C4-OH), the gauche effect often stabilizes a conformation where these groups have a dihedral angle of approximately 60° (gauche) over the anti-periplanar (180°) arrangement.[7][8][9] This counterintuitive phenomenon is primarily explained by hyperconjugation.[8][10]

-

Causality—Hyperconjugation: The stabilization arises from the donation of electron density from a C-H bonding orbital (σ) into the adjacent C-F anti-bonding orbital (σ).[8] This overlap is maximized in a gauche conformation. For 3-fluorooxan-4-ol, the key interaction is σ(C4-H) → σ(C3-F). This effect will strongly influence the preferred rotamer about the C3-C4 bond and, consequently, the ring conformation.

The Anomeric Effect and Related n→σ Interactions*

The anomeric effect traditionally describes the preference for an axial orientation of an electronegative substituent on the carbon adjacent to a ring heteroatom (the anomeric carbon).[11] While the C3-F bond is not at the anomeric position, the underlying principle of a stabilizing n→σ* orbital interaction is still highly relevant. A lone pair on the ring oxygen (n_O) can donate into the anti-bonding orbital of the C-F bond (σ*C-F). This interaction is maximized when the lone pair and the C-F bond are anti-periplanar. Depending on the chair conformation, this can stabilize an axial fluorine orientation, directly opposing the preference based on sterics.[12]

Intramolecular Hydrogen Bonding

In the cis isomers, the proximity of the fluorine and hydroxyl groups allows for the possibility of an intramolecular hydrogen bond (O-H···F). This can be a powerful conformational locking mechanism, potentially forcing one of the substituents into an otherwise unfavorable axial position to accommodate the optimal bond distance and angle.

Experimental Characterization Protocols

Determining the dominant conformation of each isomer requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for solution-state analysis, while X-ray crystallography provides definitive solid-state structural data.

High-Resolution NMR Spectroscopy

NMR is unparalleled for elucidating solution-state conformation, which is often the most relevant for biological activity. The key is to extract vicinal coupling constants (³J), whose magnitudes are related to the dihedral angle between the coupled nuclei via the Karplus equation. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift dispersion.[13][14]

Protocol: Conformational Analysis of (3R,4S)-3-fluorooxan-4-ol via NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.[7]

-

Add a small amount of a reference standard if necessary (e.g., TMS for ¹H, CFCl₃ or a known fluorinated compound for ¹⁹F).[14]

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥500 MHz for ¹H) for optimal signal dispersion.

-

¹H NMR: Acquire a standard 1D proton spectrum. Pay close attention to the signals for H3 and H4. Their multiplicity and coupling constants are crucial.

-

¹⁹F NMR: Acquire a proton-coupled 1D fluorine spectrum. This provides J_HF coupling constants. Running a proton-decoupled spectrum can simplify the signal but removes valuable coupling information.[15]

-

2D NMR (COSY & HSQC): Acquire a ¹H-¹H COSY spectrum to confirm proton-proton connectivities and a ¹H-¹³C HSQC to assign proton signals to their respective carbons.[16]

-

-

Data Analysis & Interpretation:

-

Measure Coupling Constants: Carefully measure all relevant ³J_HH and ³J_HF values from the 1D spectra.

-

Apply Karplus Relationship: Use the measured ³J values to estimate dihedral angles.

-

A large ³J_HH (~8-12 Hz) between two vicinal protons typically indicates an axial-axial (anti-periplanar, ~180°) relationship.

-

Small ³J_HH values (~1-4 Hz) suggest axial-equatorial or equatorial-equatorial (gauche, ~60°) relationships.

-

-

Deduce Conformation: Based on the deduced dihedral angles, build a model of the dominant chair conformation. For example, if H3 and H4 show a large coupling, they are both axial. This would imply that in the cis isomer, F is equatorial and OH is equatorial. If they show a small coupling, one must be axial and the other equatorial.

-

Table 1: Representative Vicinal Coupling Constants for Chair Conformations

| Coupling Type | Relationship | Dihedral Angle (approx.) | Expected ³J Value (Hz) |

| ³J_Hax-Hax | Axial-Axial | 180° | 8 - 13 |

| ³J_Hax-Heq | Axial-Equatorial | 60° | 2 - 5 |

| ³J_Heq-Heq | Equatorial-Equatorial | 60° | 2 - 5 |

| ³J_Fax-Hax | Axial-Axial | 180° | 25 - 40 |

| ³J_Fax-Heq | Axial-Equatorial | 60° | 5 - 15 |

| ³J_Feq-Hax | Equatorial-Axial | 60° | 5 - 15 |

| ³J_Feq-Heq | Equatorial-Equatorial | 60° | < 5 |

Note: These are typical ranges and can vary based on the specific molecular environment.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[17][18][19]

Protocol: Structure Elucidation via X-ray Crystallography

-

Crystallization (The Critical Step):

-

Grow single crystals of the target isomer. This is often the most challenging step.

-

Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol, acetone).

-

Employ techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. A successful outcome requires a pure, crystalline solid of sufficient size and quality.[17]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.[17]

-

Build an atomic model into the electron density map.

-

Refine the model computationally to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides a detailed 3D picture of the molecule in the crystal lattice.[19]

-

Integrated Analytical Workflow

A robust investigation combines experimental techniques with computational modeling to build a self-validating system. The insights from one technique inform and corroborate the others.

Caption: A self-validating workflow for conformational analysis.

Implications for Drug Development

The precise three-dimensional arrangement of the fluorine and hydroxyl groups creates a specific electrostatic potential surface and vector for hydrogen bonding. A drug candidate's conformation dictates its interaction with a biological target, such as an enzyme active site or a receptor.[1] An isomer that preferentially adopts a conformation complementary to the binding site will exhibit higher affinity and potency, whereas another isomer may be completely inactive or bind to an off-target.[2][3] Therefore, the stereoselective synthesis and rigorous conformational analysis of scaffolds like 3-fluorooxan-4-ol are essential for developing selective and effective therapeutics.

References

-

Title: Gauche effect Source: chemeurope.com URL: [Link]

-

Title: Gauche effect Source: Wikipedia URL: [Link]

-

Title: Anomeric effect Source: Wikipedia URL: [Link]

-

Title: The Gauche Effect in XCH2CH2X Revisited Source: PMC - NIH URL: [Link]

-

Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: Fluorine NMR Source: Encyclopedia of Magnetic Resonance URL: [Link]

-

Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: PMC - PubMed Central URL: [Link]

-

Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

-

Title: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

-

Title: x Ray crystallography Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: Origin of anomeric effect: a density functional steric analysis Source: PubMed URL: [Link]

-

Title: Origin of anomeric effect: A density functional steric analysis Source: ResearchGate URL: [Link]

-

Title: The Fluorine Gauche Effect: A Brief History Source: Angewandte Chemie International Edition URL: [Link]

-

Title: 8.2: Conformational Analysis Source: Chemistry LibreTexts URL: [Link]

-

Title: Conformational Analysis Source: University of Calgary URL: [Link]

-

Title: Synthesis and biological activity of the four stereoisomers of... Source: PubMed URL: [Link]

-

Title: 4.1 Conformation Analysis of Alkanes – Organic Chemistry I Source: KPU Pressbooks URL: [Link]

-

Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: PMC - PubMed Central URL: [Link]

-

Title: 7.3: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

-

Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: MDPI URL: [Link]

-

Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Gauche_effect [chemeurope.com]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. biophysics.org [biophysics.org]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

Conformational Landscape of (3R,4S)-3-Fluorooxan-4-ol: A Technical Guide to Stereoelectronic Interplay

Abstract

This technical guide provides an in-depth conformational analysis of (3R,4S)-3-fluorooxan-4-ol, a substituted tetrahydropyran (oxane) ring system of interest in medicinal chemistry and drug development. The introduction of fluorine and hydroxyl substituents creates a complex interplay of stereoelectronic effects that dictate the molecule's three-dimensional structure and, consequently, its biological activity. This document will dissect the dominant conformational preferences by examining the underlying principles of the gauche effect, intramolecular hydrogen bonding, and steric considerations. A comprehensive, field-proven computational workflow is presented for researchers to model and predict the conformational behavior of this and analogous heterocyclic systems.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional conformation of a molecule is intrinsically linked to its function. In the realm of drug development, understanding the conformational preferences of a lead compound is paramount for optimizing its binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile. Substituted oxane rings are prevalent scaffolds in numerous natural products and pharmaceutical agents. The precise spatial arrangement of substituents on this heterocyclic core can dramatically alter its interaction with enzymes and receptors.

The subject of this guide, this compound, presents a fascinating case study in conformational analysis. The presence of a vicinal fluoro and hydroxyl group on the oxane ring introduces a delicate balance of competing non-covalent interactions. Strategic fluorination is a common tactic in medicinal chemistry to modulate a molecule's properties, and understanding its conformational consequences is a critical aspect of rational drug design.[1][2]

Structural Features and Key Stereoelectronic Forces

The conformational landscape of this compound is primarily governed by the chair conformations of the six-membered oxane ring. The relative stability of these conformers is determined by the axial or equatorial positioning of the fluorine and hydroxyl substituents and the complex interplay of the following stereoelectronic and steric effects:

-

The Gauche Effect: In acyclic systems like 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti conformation.[3][4] This phenomenon is attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[3] In this compound, the dihedral angle between the fluorine and hydroxyl groups is a key determinant of conformational stability, and a gauche relationship is anticipated to be a significant stabilizing factor.

-

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl proton and the electronegative fluorine atom (O-H···F) is a powerful conformational driver.[5][6][7][8] The formation of this bond can lock the molecule into a specific conformation, overriding other less favorable interactions. The strength of this interaction is highly dependent on the distance and angle between the donor and acceptor groups.

-

Steric Hindrance (A-value): The steric bulk of substituents influences their preference for the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. While fluorine is relatively small, the hydroxyl group possesses a larger A-value, suggesting a preference for the equatorial orientation.

-

Anomeric Effect: While the substituents in this compound are not at the anomeric carbon (C2), the principles of the anomeric effect, which describes the preference of electronegative substituents for the axial position at C2 due to hyperconjugation, are a foundational concept in oxane stereoelectronics.[9][10][11]

Conformational Isomers of this compound

The two primary chair conformations of this compound are depicted below. The key to understanding the conformational preference lies in analyzing the interplay of the aforementioned effects in each chair form.

Caption: The two primary chair conformations of this compound interconvert via a ring flip.

In Chair Form 1 (Axial F, Equatorial OH) , the fluorine atom is in an axial position, and the hydroxyl group is in an equatorial position. This conformation allows for a potential gauche interaction between the C-F and C-O bonds. Furthermore, an intramolecular hydrogen bond between the axial fluorine and the equatorial hydroxyl group is possible, which would provide significant stabilization.

In Chair Form 2 (Equatorial F, Axial OH) , the fluorine atom is in an equatorial position, and the hydroxyl group is in an axial position. This conformation would be sterically less favorable for the hydroxyl group due to potential 1,3-diaxial interactions. The gauche interaction between the C-F and C-O bonds is also present in this conformer.

Proposed Dominant Conformer and Rationale

Based on a synthesis of the governing principles, Chair Form 1 (Axial F, Equatorial OH) is predicted to be the dominant conformer in the gas phase and in non-polar solvents.

Rationale:

-

Intramolecular Hydrogen Bonding: The primary stabilizing factor is the anticipated formation of a strong O-H···F intramolecular hydrogen bond in the diaxial arrangement of the substituents. This interaction can overcome the inherent preference of the hydroxyl group for the equatorial position.[5][6]

-

Gauche Effect: The gauche orientation of the vicinal fluorine and hydroxyl groups is present in both chair forms, but the stabilization from this effect is likely maximized in the context of the hydrogen bond.[3][12]

-

Minimized Steric Strain: Placing the larger hydroxyl group in the equatorial position in Chair Form 1 minimizes destabilizing 1,3-diaxial steric interactions.

Computational Workflow for Conformational Analysis

To quantitatively assess the conformational landscape of this compound, a robust computational chemistry workflow is essential.[13][14][15] The following protocol outlines a field-proven approach using Density Functional Theory (DFT).

Sources

- 1. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 15. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

An In-Depth Technical Guide to the Physical and Spectral Properties of 3-Fluorooxan-4-ols

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluorooxan-4-ol scaffold, a fluorinated tetrahydropyran ring, represents a valuable building block for drug discovery. Understanding the precise physical and spectral characteristics of its stereoisomers is paramount for the rational design and characterization of novel therapeutics. This guide provides a comprehensive analysis of the physical properties, conformational behavior, and detailed spectral data (NMR, IR, MS) of the cis- and trans-diastereomers of 3-fluorooxan-4-ol, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fluorinated Oxane Motif

The oxane (tetrahydropyran) ring is a privileged scaffold, appearing in numerous natural products and pharmaceuticals. The introduction of a fluorine atom, the most electronegative element, at the C-3 position alongside a hydroxyl group at C-4 creates a system with unique stereochemical and electronic properties. The interplay between the inductive effects of the fluorine atom, the potential for intramolecular hydrogen bonding, and the conformational preferences of the six-membered ring dictates the molecule's three-dimensional structure and its presentation to biological targets.

This guide will dissect these properties, providing a foundational understanding rooted in conformational analysis and spectroscopic principles. We will explore how the relative orientation of the fluorine and hydroxyl substituents in the cis and trans isomers gives rise to distinct and predictable spectral signatures.

Stereoisomerism and Conformational Analysis

3-Fluorooxan-4-ol possesses two stereocenters (C-3 and C-4), giving rise to two pairs of enantiomers, which are grouped into two diastereomeric sets: cis and trans. The conformational landscape of these isomers is dominated by the chair conformation of the oxane ring, which minimizes torsional and angle strain.

The relative stability of the conformers is determined by the axial or equatorial positioning of the fluorine and hydroxyl groups. Key factors influencing this equilibrium include:

-

A-value of Substituents: The steric bulk of a substituent dictates its preference for the more spacious equatorial position.

-

Gauche Interactions: 1,3-diaxial interactions between substituents create steric strain, destabilizing conformations where bulky groups are axial.

-

Dipole-Dipole Interactions: The orientation of the C-F and C-O bond dipoles can lead to stabilizing or destabilizing interactions that influence conformational preference[1][2].

-

Hyperconjugation: Stabilizing interactions, such as the anomeric effect involving the ring oxygen and σ* orbitals of adjacent C-F or C-O bonds, play a crucial role[1][2].

-

Intramolecular Hydrogen Bonding: A hydrogen bond between the C4-hydroxyl group and the C3-fluorine atom or the ring oxygen can lock the molecule into a specific conformation.

The trans-isomer can exist in two primary chair conformations: diequatorial (F-eq, OH-eq) and diaxial (F-ax, OH-ax). The cis-isomer also has two primary chair forms: axial-equatorial (F-ax, OH-eq) and equatorial-axial (F-eq, OH-ax). The diequatorial conformer of the trans-isomer is generally expected to be the most stable due to minimized steric hindrance. However, intramolecular hydrogen bonding could stabilize conformers with axial substituents.

Caption: Conformational equilibrium of trans-3-fluorooxan-4-ol.

Physical and Spectral Data Summary

While comprehensive experimental data for all stereoisomers is dispersed throughout the literature and commercial catalogs, the following tables consolidate known properties. Note that specific values can vary based on the solvent and experimental conditions used for measurement.

Table 1: Physical Properties of 3-Fluorooxan-4-ol Isomers

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight | Physical Form |

| (3S,4R)-trans | 1932230-57-3 | C₅H₉FO₂ | 120.12 | Data not available |

| (3R,4S)-trans | 1932230-57-3 (racemate) | C₅H₉FO₂ | 120.12 | Data not available |

| (3S,4S)-cis | 1895912-87-4 (amine deriv.) | C₅H₉FO₂ | 120.12 | Data not available |

| (3R,4R)-cis | 1895912-87-4 (racemate, amine deriv.) | C₅H₉FO₂ | 120.12 | Data not available |

Note: Data for the parent alcohols is limited. CAS numbers for related amine derivatives are provided for reference.

Table 2: Key NMR Spectral Data Interpretation Principles

| Nucleus | Spectral Feature | Interpretation and Stereochemical Dependence |

| ¹H NMR | ³J(H3,H4) Coupling | Governed by the Karplus relationship. A large coupling constant (³J ≈ 8-11 Hz) indicates a dihedral angle near 180°, typical for an axial-axial relationship between H-3 and H-4 (trans-diequatorial isomer). A small coupling (³J ≈ 2-5 Hz) suggests a ~60° dihedral angle, indicative of an axial-equatorial or equatorial-equatorial relationship (cis isomers or trans-diaxial).[3] |

| δ(H-3) Chemical Shift | The proton on the fluorine-bearing carbon (H-3) will appear as a doublet of multiplets due to coupling with fluorine and adjacent protons. Its chemical shift is influenced by the relative orientation of the C-F bond. | |

| ¹³C NMR | ¹J(C,F) Coupling | A large one-bond coupling constant (typically 170-200 Hz) is characteristic of a direct C-F bond. |

| ²J(C,F) Coupling | Two-bond couplings are also significant (typically 15-30 Hz) and help in assigning carbons adjacent to the C-F bond. | |

| ¹⁹F NMR | δ(F) Chemical Shift | The chemical shift is highly sensitive to the local electronic environment. For secondary alkyl fluorides, shifts typically appear in the -170 to -200 ppm range (relative to CFCl₃). The exact shift depends on stereochemistry and solvent.[4][5] |

| J(F,H) Couplings | Geminal (²J(F,H3)) and vicinal (³J(F,H)) couplings provide critical structural information. Vicinal F-H couplings also follow a Karplus-like dependence on the dihedral angle.[6] |

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise stereochemistry of 3-fluorooxan-4-ol isomers.

-

¹H NMR Spectroscopy: The key diagnostic feature is the vicinal coupling constant between the protons at C-3 and C-4, ³J(H3,H4). In the thermodynamically favored trans-diequatorial isomer, H-3 and H-4 are both axial. This anti-periplanar arrangement results in a large coupling constant, typically 8-11 Hz. Conversely, for the cis isomers, where one proton is axial and the other equatorial, a smaller coupling constant of 2-5 Hz is expected.

-

¹³C NMR Spectroscopy: The carbon spectrum is characterized by the large one-bond C-F coupling (¹J(C3,F) > 170 Hz) for the carbon bearing the fluorine atom. Carbons C-2 and C-4 will show smaller two-bond couplings (²J(C,F)), aiding in their assignment. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents, with axial groups generally causing a shielding (upfield shift) effect on γ-carbons (C-5 and C-6 relative to an axial C-3 fluorine).

-

¹⁹F NMR Spectroscopy: The fluorine nucleus provides a highly sensitive probe with a wide chemical shift range, making it easy to distinguish between different fluorine environments.[5] The ¹⁹F spectrum of 3-fluorooxan-4-ol will show a single resonance, likely in the range of -180 to -200 ppm. The multiplicity of this signal, resulting from couplings to H-3, H-2, and H-4, is a rich source of structural information. The magnitude of these couplings is dependent on the dihedral angles between the F and H atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to intermolecular hydrogen bonding. Evidence of strong intramolecular hydrogen bonding (e.g., between the OH and the ring oxygen) may result in a sharper, lower frequency band.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the oxane ring.

-

C-F Stretch: A strong, sharp absorption band between 1000-1100 cm⁻¹ is indicative of the C-F stretching vibration. The exact position can be influenced by the molecular environment.

-

C-O Stretch: The C-O stretching of the ether linkage in the ring will appear as a strong band around 1050-1150 cm⁻¹, often overlapping with the C-F stretch. The alcohol C-O stretch will also appear in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M+): In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z = 120 may be weak or absent due to the lability of the alcohol.

-

Fragmentation: The most common initial fragmentation pathway is the loss of a water molecule (M-18) from the molecular ion, giving a peak at m/z = 102. Subsequent fragmentation may involve the loss of HF (M-20) or ring cleavage. A characteristic peak for fluorinated aliphatic compounds is often observed from the loss of HF from a fragment, or cleavage to generate fluorinated ions.

Experimental Protocols

Synthesis via Fluoro-Prins Cyclization

A robust method for the stereoselective synthesis of 4-fluorotetrahydropyrans is the fluoro-Prins reaction.[7][8] This protocol involves the cyclization of a homoallylic alcohol with an aldehyde in the presence of a nucleophilic fluorine source.

Protocol: Synthesis of a 3-Fluorooxan-4-ol derivative

-

Reaction Setup: To a solution of the corresponding homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at -78 °C in a fluorinated polymer reaction vessel, add the fluorinating reagent. A modern, effective reagent is DMPU/HF (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride).[7][8]

-

Reaction Execution: Stir the mixture at low temperature and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to isolate the different stereoisomers.

-

Characterization: Characterize the purified isomers using NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry (HRMS) to confirm their structure and stereochemistry.

Caption: Workflow for the synthesis of 3-fluorooxan-4-ols.

Conclusion

The 3-fluorooxan-4-ol framework presents a fascinating case study in stereoelectronics and conformational control. The distinct physical and spectral properties of its cis and trans diastereomers are a direct consequence of the spatial arrangement of the fluorine and hydroxyl substituents. A thorough understanding of their NMR, IR, and MS characteristics, particularly the diagnostic ³J(H3,H4) coupling constants and ¹⁹F NMR data, is essential for any scientist working with these valuable synthetic building blocks. The protocols and data presented herein serve as an authoritative guide for the synthesis, characterization, and rational application of 3-fluorooxan-4-ols in the advancement of medicinal chemistry and drug discovery.

References

-

Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. Available from: [Link]

-

NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available from: [Link]

-

Various Authors. (n.d.). Vicinal Coupling Constants and Conformation of Biomolecules. ResearchGate. Available from: [Link]

-

Giraud, F., Mousseau, G., & Gouverneur, V. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 262-269. Available from: [Link]

-

Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed, 26262944. Available from: [Link]

-

Kadlcik, S., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 12(1), 5839. Available from: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Available from: [Link]

-

Chemsigma. (3s,4r)-3-fluorooxan-4-ol [1932230-57-3]. Chemsigma. Available from: [Link]

-

Kawagoe, F., et al. (2023). Efficient Stereo-Selective Fluorination on Vitamin D 3 Side-Chain Using Electrophilic Fluorination. Molecules, 28(24), 8021. Available from: [Link]

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Available from: [Link]

-

University of Wisconsin-Madison, Chemistry Department. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Available from: [Link]

-

Wu, J. J., et al. (2019). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 58(41), 14594-14598. Available from: [Link]

-

Wu, D., et al. (2007). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 12(1), 1-26. Available from: [Link]

-

ResearchGate. (n.d.). 29 Si NMR spectrum of cis/trans mixture of 1. Available from: [Link]

-

Roy, J., et al. (2023). Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. Molecules, 28(8), 3465. Available from: [Link]

-

Ivanov, I., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 28(21), 7389. Available from: [Link]

-